1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h5,8H,6-7H2,1-4H3,(H,14,15) |
InChI Key |
VDCUOFVJMMKQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation:
The synthesis begins with the formation of N-tert-butoxycarbonyl (Boc) protected pyridine derivatives, notably N-Boc-4-piperidone or N-Boc-4-pyridone , which serve as key intermediates. The process involves:
Reaction of 4-aminopyridine with trifluoromethanesulfonic anhydride in dichloromethane (DCM), typically at 0–5°C, to generate trifluoromethanesulfonyl imines (step 1). This step is crucial for activating the pyridine ring for subsequent transformations (see,).
Recrystallization from hexane to purify the intermediate (see).
Construction of the Tetrahydropyridine Ring:
The key step involves cyclization or reduction of the activated pyridine derivative to form the tetrahydropyridine ring. This can be achieved via metal-catalyzed hydrogenation or hydride reduction of the pyridine ring, often employing palladium or platinum catalysts under hydrogen atmosphere.
Alternatively, Grignard or organometallic reagents such as isopropylmagnesium chloride are used to couple with the pyridine derivative, followed by boron-mediated cyclization to introduce the methyl group at the 5-position (see).
Introduction of the Carboxylic Acid and Boc Group:
The carboxylation at the 3-position is performed via carboxylation of the corresponding tetrahydropyridine derivative using carbon dioxide or carbonylation reagents under pressure.
The Boc protection is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in an organic solvent like tetrahydrofuran (THF) or acetonitrile (see,).
Alternative Synthesis via Multi-step Organic Reactions
Starting from 5-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic Acid:
As reported, 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be selectively protected with Boc₂O to yield 1-(tert-butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid .
The reaction typically occurs in organic solvents like dioxane or THF at ambient temperature, with base catalysts such as sodium hydroxide or triethylamine (see,).
Carboxylation and Boc Protection:
The carboxylic acid is first activated using carbodiimide reagents (e.g., DCC or EDC) or phosphonium salts , then reacted with Boc₂O to introduce the Boc group selectively at the nitrogen atom.
The reaction yields high purity products, with yields reported around 51–58%, and purity exceeding 98% (see,).
Specific Methodologies and Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| N-Protection | Boc₂O, triethylamine | DCM or THF | 0–25°C | High | Efficient Boc protection of amines |
| Ring Construction | Hydrogenation or organometallics | Hydrogen, Pd/C | Room temp | Variable | For ring saturation and methyl addition |
| Carboxylation | CO₂ or carbonyl reagents | Organic solvent | Ambient | 51–58% | High-yielding, mild conditions |
| Final Boc Protection | Boc₂O | THF or dioxane | Ambient | High | Ensures protection of amino group |
Research Findings and Optimization
Recent research indicates that multi-step synthetic routes combining organometallic chemistry , cyclization , and protective group chemistry are optimal for producing high-purity 1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid .
Yield optimization often involves controlling reaction temperatures, stoichiometry of reagents, and purification techniques such as recrystallization and chromatography.
Cost-effective methods utilize readily available reagents like Boc₂O , triethylamine , and organometallics , with solvents like DCM , THF , and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of the Boc group to reveal the free amine .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is typically achieved under acidic conditions, where the carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl group and the formation of the free amine .
Comparison with Similar Compounds
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylates ()
These pyrrole-based analogs share the Boc-protected amine and ester/carboxylic acid functionalities. Key differences include:
- Core Structure : The target compound has a tetrahydropyridine ring, while analogs like 10a–e in are pyrrole derivatives. The saturated tetrahydropyridine ring in the target compound confers greater conformational flexibility compared to the planar pyrrole system .
- Functional Groups : The carboxylic acid in the target compound enhances polarity and hydrogen-bonding capacity, whereas ester derivatives (e.g., 10a ) exhibit higher lipophilicity.
- Synthetic Yields : The target compound’s analogs in show high yields (94–98%) under CuCl₂·2H₂O catalysis, suggesting efficient protocols for Boc-protected heterocycles.
Table 1: Physical and Spectroscopic Comparison
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid ()
This piperidine derivative shares the Boc and carboxylic acid groups but differs in:
- Substituents: A phenyl group at the 4-position instead of the methyl group in the target compound.
- Stereochemistry : The (3S,4R) configuration in this compound may influence receptor binding specificity, whereas the target compound’s stereochemistry is undefined in available data.
- Molecular Weight: The target compound (C₁₂H₁₉NO₄, ~257 g/mol) is lighter than this piperidine analog (C₁₇H₂₃NO₄, 305.37 g/mol), impacting pharmacokinetic properties like diffusion rates .
Neurotoxic Tetrahydropyridines: MPTP and NMPTP (Evidences 3–4)
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) and its analogs are neurotoxins causing Parkinsonian symptoms via selective dopaminergic neuron destruction. Key contrasts with the target compound include:
- Functional Groups : MPTP lacks the Boc group and carboxylic acid, relying on a methyl group and phenyl ring for lipophilicity and blood-brain barrier penetration.
- Biological Activity : The target compound’s Boc and carboxylic acid groups likely prevent neurotoxic metabolite formation (e.g., MPP⁺ in MPTP), making it safer for therapeutic applications .
Biological Activity
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid (Boc-DHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- CAS Number : 1391733-57-5
Biological Activities
Boc-DHP exhibits a range of biological activities that have been documented in various studies. The primary areas of interest include:
Antitumor Activity
Research indicates that Boc-DHP and its derivatives possess antitumor properties. A study demonstrated that compounds related to Boc-DHP can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antibacterial Properties
Boc-DHP has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth.
Neuroprotective Effects
Preclinical studies suggest that Boc-DHP may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
The biological activities of Boc-DHP can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Boc-DHP acts as an inhibitor for specific enzymes involved in metabolic pathways critical for tumor growth and bacterial survival.
- Modulation of Signaling Pathways : The compound influences key signaling pathways, including those related to apoptosis and inflammation, contributing to its antitumor and neuroprotective effects.
- Interaction with Receptors : Boc-DHP has been shown to interact with various receptors in the central nervous system, potentially enhancing its neuroprotective properties.
Case Studies
Several case studies have highlighted the efficacy of Boc-DHP in different biological contexts:
- Cancer Study : A recent study involving breast cancer cell lines treated with Boc-DHP showed a significant reduction in cell viability, correlating with increased levels of pro-apoptotic factors.
- Antibacterial Study : In vitro tests demonstrated that Boc-DHP exhibited activity against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a novel antibacterial agent.
- Neuroprotection Study : Animal models treated with Boc-DHP showed improved cognitive function and reduced markers of neuroinflammation compared to controls.
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves multi-step protection-deprotection strategies. A common route begins with the tetrahydropyridine core, where the tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Critical parameters include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., ring-opening).
- Solvent purity : Anhydrous conditions are essential to prevent Boc-group hydrolysis.
- Catalyst selection : For carboxylation steps, Pd/C or Cu-based catalysts are used in coupling reactions .
Yields (~60–85%) depend on stoichiometric precision and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
A combination of FT-IR , ¹H/¹³C NMR , and high-resolution mass spectrometry (HRMS) is recommended:
- FT-IR : Confirms Boc-group presence (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹) .
- NMR : ¹H NMR distinguishes tetrahydropyridine ring protons (δ 1.5–3.0 ppm for methyl and Boc groups; δ 5.0–6.0 ppm for vinyl protons if present). ¹³C NMR identifies carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₁NO₄: 256.1543) .
Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects . Mitigation strategies include:
- Variable-temperature NMR : To identify dynamic equilibria (e.g., chair-flip in tetrahydropyridine rings) .
- Computational modeling : Use density functional theory (DFT) to simulate NMR spectra (Gaussian or ORCA software) and compare with experimental data .
- Deuteration studies : Exchange labile protons (e.g., carboxylic acid -OH) with D₂O to confirm assignments .
Advanced: What strategies are effective for selective functionalization of the tetrahydropyridine ring without Boc-group cleavage?
Answer:
The Boc group is acid-labile but stable under basic or neutral conditions. For selective modifications:
- Electrophilic substitution : Use mild brominating agents (e.g., N-bromosuccinimide in DMF at 0°C) to target electron-rich positions on the ring .
- Cross-coupling reactions : Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids) at halogenated positions (e.g., 5-bromo derivatives) under pH 7–9 conditions .
- Protecting group alternatives : Temporarily replace Boc with acid-stable groups (e.g., Fmoc) for multi-step syntheses .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Answer:
- Liquid-liquid extraction : Separate the carboxylic acid using pH-selective partitioning (acidic aqueous phase at pH 2–3; organic phase for neutral byproducts) .
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1 gradients) or reverse-phase C18 columns for polar impurities .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be analyzed for this compound?
Answer:
Contradictions may stem from metabolic instability or solubility limitations :
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., Boc cleavage in liver microsomes) .
- Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers to improve bioavailability .
- Target engagement assays : Validate receptor binding (SPR or ITC) to confirm direct vs. indirect mechanisms .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Moisture control : Use desiccants (silica gel) and avoid aqueous solvents unless lyophilized .
- Light sensitivity : Amber vials prevent UV-induced degradation of the tetrahydropyridine ring .
Advanced: What computational tools can predict the reactivity of this compound in catalytic systems?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
- Reactivity descriptors (HOMO/LUMO) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Machine learning models : Train on existing kinetic data to predict reaction outcomes under novel conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
